
Pyridine, 4-(1-piperidinyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(1-piperidinyl)-, 1-oxide is a heterocyclic organic compound with the molecular formula C10H14N2O It is characterized by the presence of a pyridine ring substituted with a piperidinyl group at the 4-position and an oxide group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1-piperidinyl)-, 1-oxide typically involves the reaction of pyridine with piperidine in the presence of an oxidizing agent. One common method is the oxidation of 4-(1-piperidinyl)pyridine using hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-(1-piperidinyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of hydroxylated products.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4-(1-piperidinyl)-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(1-piperidinyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 4-(1-piperidinyl)-: Lacks the oxide group, resulting in different chemical properties and reactivity.
Pyridine, 4-(1-morpholinyl)-, 1-oxide: Contains a morpholine ring instead of a piperidine ring, leading to variations in biological activity and applications.
Pyridine, 4-(1-piperazinyl)-, 1-oxide:
Uniqueness
Pyridine, 4-(1-piperidinyl)-, 1-oxide is unique due to the presence of both the piperidinyl and oxide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
1201-72-5 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-oxido-4-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-8-4-10(5-9-12)11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
Clave InChI |
IEWMWCVXAPSYEX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=[N+](C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


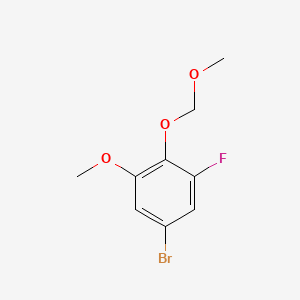
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
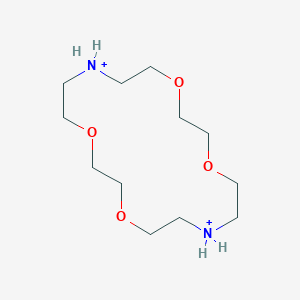


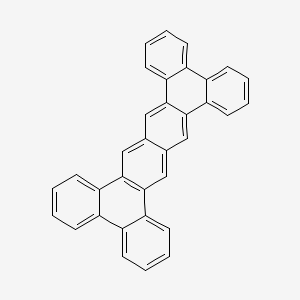
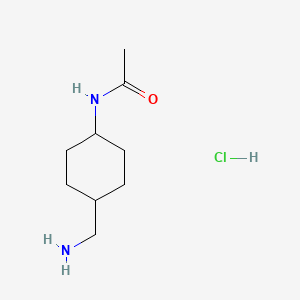
![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
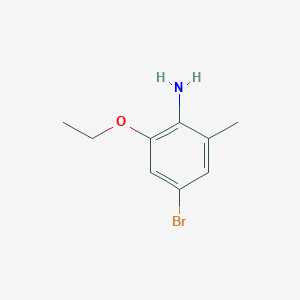
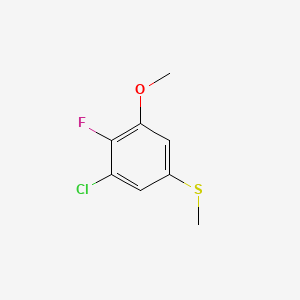
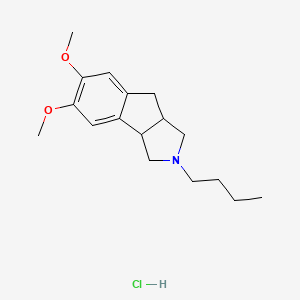
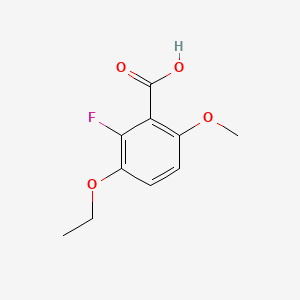
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)
![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
